Natrium-3-(10H-Phenothiazin-10-yl)propan-1-sulfonat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

PTZ-343 is widely used in scientific research due to its ability to enhance chemiluminescence. Some of its applications include:

Biology: It is used in immunohistochemistry to detect specific proteins or antigens in tissue samples.

Medicine: PTZ-343 is used in diagnostic assays to improve the sensitivity and accuracy of detection.

Industry: It is used in various industrial applications where enhanced chemiluminescence is required.

Wirkmechanismus

PTZ-343 acts as an electron transfer mediator. It reacts with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical. The PTZ-343 radical quickly oxidizes luminol anions, inducing light emission . This mechanism is crucial for its role in enhancing chemiluminescence in various assays.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Zukünftige Richtungen

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate has potential applications in the field of portable chemiluminescence imaging immunoassays . It can be used for the simultaneous detection of different isoforms of prostate specific antigen in serum , which could have significant implications for the diagnosis and monitoring of prostate cancer.

Biochemische Analyse

Biochemical Properties

SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE is known to interact with horseradish peroxidase (HRP) in the process of catalyzing luminol chemiluminescence peroxidation . This interaction enhances the light output of the peroxidation reaction .

Molecular Mechanism

SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE acts as an electron transfer mediator. It reacts with HRP-II to release HRP and an enhancer radical . This enhancer radical quickly oxidizes luminol anions to induce light emission .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

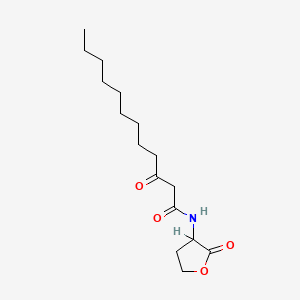

The synthesis of PTZ-343 involves a one-pot reaction. Sodium hydride (60% dispersion in mineral oil) is dissolved in dry tetrahydrofuran under an argon atmosphere. A solution of phenothiazine in dry tetrahydrofuran is added, and the mixture is stirred at room temperature and then at 50°C. After cooling, a solution of 1,3-propanesultone in dry tetrahydrofuran is added, and the resulting mixture is stirred. The white precipitate is filtered off, washed with tetrahydrofuran and diethyl ether, and further purified by crystallization from 90% ethanol to give PTZ-343 as white crystals.

Industrial Production Methods

Industrial production methods for PTZ-343 are not widely documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

PTZ-343 undergoes several types of chemical reactions, including:

Oxidation: PTZ-343 acts as an electron transfer mediator, reacting with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical, which oxidizes luminol anions

Substitution: The sulfonate group in PTZ-343 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Horseradish peroxidase and luminol are commonly used reagents

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Vergleich Mit ähnlichen Verbindungen

PTZ-343 is unique due to its high efficiency in enhancing chemiluminescence. Similar compounds include:

Eigenschaften

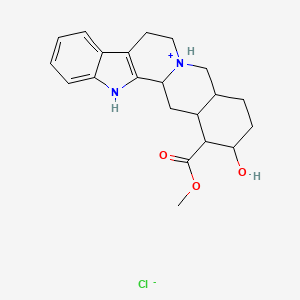

IUPAC Name |

sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGYKXFNSKEHED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635635 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101199-38-6 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.